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Compound Focus: Siguazodan

CAS No.: 115344-47-3

Cat. No.: S543181

Product Profile and Introduction

Siguazodan (CAS Registry Number: 115344-47-3) is a selective phosphodiesterase 3 (PDE3) inhibitor
that has garnered significant research interest due to its potential therapeutic applications in various disease
models. This small molecule drug, with the molecular formula C14H16NeO and a molecular weight of 284.32
g/mol, represents an important research chemical for investigating cAMP-mediated signaling pathways in
multiple biological systems [1] [2]. Originally investigated under the designations SK&F 94836, SK&F-
94836, and SKF 94836, Siguazodan reached Phase 1 clinical trials before being discontinued, indicating its

potential as a valuable pharmacological tool for research purposes [2].

Siguazodan functions primarily through the inhibition of PDE3, an enzyme that hydrolyzes cyclic
adenosine monophosphate (cCAMP), thereby increasing intracellular cAMP levels and modulating various
downstream physiological effects [3]. While not approved for clinical use, Siguazodan remains an important
compound in preclinical research for investigating PDE3-mediated pathways in respiratory diseases, cancer
biology, and smooth muscle physiology. Researchers utilize Siguazedan as a specific pharmacological
probe to elucidate the role of PDE3 in cellular signaling networks and to explore potential therapeutic

applications.

Table 1: Basic Properties of Siguazodan
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Property Specification

CAS Registry Number 115344-47-3

Molecular Formula C14H16NeO

Molecular Weight 284.32 g/mol

Drug Type Small molecule

Synonyms SK&F 94836, SK&F-94836, SKF 94836
Primary Target Phosphodiesterase 3 (PDE3)
Mechanism PDES inhibition

Appearance Solid

Storage Conditions -20°C (powder) or -80°C (in solvent)

Mechanism of Action and Signaling Pathways

Molecular Pharmacology

Siguazodan exerts its primary pharmacological effects through potent and selective inhibition of
phosphodiesterase 3A (PDE3A). PDE3A is a key enzyme in the regulation of cyclic nucleotide signaling
pathways, specifically hydrolyzing cyclic adenosine monophosphate (cCAMP) to its inactive form, 5'-AMP.
By inhibiting this hydrolysis, Siguazedan causes intracellular accumulation of cAMP, which subsequently
activates protein kinase A (PKA) and modulates various downstream cellular processes [3]. The elevation
of cAMP levels through PDE3 inhibition influences diverse physiological functions including smooth

muscle relaxation, inflammatory mediator suppression, and gene expression regulation.

Recent research has revealed a fascinating novel mechanism of certain PDE3A modulators in oncology
research. Studies have demonstrated that a subset of PDE3A inhibitors, including compounds structurally

related to Siguazodan, can promote an interaction between PDE3A and Schlafen 12 (SLFN12), suggesting a
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neomorphic activity beyond simple enzymatic inhibition [4]. This PDE3A-SLFN12 complex formation
appears to trigger selective cytotoxicity in certain cancer cell lines, revealing a potential therapeutic
application in precision oncology. This mechanism represents a gain-of-function allosteric modulation

where the compound stabilizes a protein complex that initiates apoptotic signaling in susceptible cells [4].

Signaling Pathways

The intracellular signaling pathways modulated by Siguazodan involve complex interactions between
multiple secondary messenger systems. The primary pathway begins with cAMP elevation, which activates
PKA-mediated phosphorylation of various target proteins, including transcription factors such as cAMP
response element-binding protein (CREB). This signaling cascade influences the expression of numerous
genes with anti-inflammatory and bronchodilatory properties, including dual-specificity phosphatase 1

(DUSP1) and regulator of G-protein signaling 2 (RGS2) [3].

Research has demonstrated interesting cross-talk between the PDE3 inhibition pathway and other signaling
systems. Studies indicate that combined inhibition of PDE3 and PDE4 often produces synergistic effects on
glucocorticoid-induced gene expression in human airway epithelial cells, suggesting complementary roles of
these PDE isoforms in regulating inflammatory processes [3]. Additionally, interactions between the cAMP
pathway elevated by PDE3 inhibition and the nitric oxide (NO)-cyclic GMP (cGMP) pathway have been
observed in smooth muscle relaxation studies, indicating complex interplay between these secondary

messenger systems [5].
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Diagram 1: Siguazodan Signaling Pathways and Cellular Effects. This diagram illustrates the primary
mechanism of Siguazodan through PDE3 inhibition and subsequent cAMP elevation, as well as the novel

cancer cytotoxicity pathway via PDE3A-SLFN12 interaction.

Research Applications and Therapeutic Potential

Respiratory Disease Research

Siguazodan has demonstrated significant potential in respiratory pharmacology research, particularly in
studies investigating bronchodilation and anti-inflammatory effects. Research using guinea-pig tracheal
sheets has shown that Siguazodan produces concentration-dependent relaxation of carbachol-
precontracted tissues, with a monophasic response pattern and an ECso value of 2.73 pM [5]. This direct
bronchodilatory effect positions Siguazedan as a valuable research tool for investigating obstructive airway

diseases.
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The synergistic potential of Siguazodan with other phosphodiesterase inhibitors represents a particularly
promising area of investigation. Studies have demonstrated that the combination of PDE3 inhibition (with
Siguazodan) and PDE4 inhibition (with rolipram) produces enhanced relaxant activity in airway smooth
muscle compared to either approach alone [3] [5]. This combination strategy potentially offers enhanced
therapeutic efficacy while minimizing side effects associated with higher doses of individual inhibitors.
Further research has revealed that such combined approaches can significantly enhance glucocorticoid-
induced gene expression in human airway epithelial cells, suggesting potential applications in severe

asthma and COPD where inflammation and bronchoconstriction coexist [3].

Oncology Research

A novel and exciting application for Siguazodan and related PDE3 inhibitors has emerged in cancer
research. Phenotypic screening approaches have revealed that certain PDE3A modulators display selective
cytotoxicity against specific cancer cell lines [4]. This cytotoxic activity correlates strongly with PDE3A
expression levels and requires co-expression of SLFN12, suggesting a unique mechanism of action beyond

traditional PDE inhibition.

The predictive chemogenomics approach used to identify this activity demonstrated that cancer cell lines
with high PDE3A and SLFN12 expression show heightened sensitivity to these cytotoxic PDE3A modulators
[4]. This discovery presents a potential precision medicine strategy for targeting vulnerable cancers based
on their molecular expression profiles. The enantioselectivity of this effect (with the (R)-enantiomer being

500-fold more potent than the (S)-enantiomer) further underscores the specificity of this mechanism [4].

Urological Research

Siguazodan and other PDE3 inhibitors have also been investigated in urological pharmacology,
particularly in studies of urinary tract smooth muscle relaxation. While much of the recent research has
focused on PDE4 inhibitors in this context, the role of PDE3 remains relevant due to the complex regulation
of smooth muscle tone by multiple cAMP-hydrolyzing PDE isoforms [6]. The rich expression of PDEs in the

urinary tract makes them attractive targets for conditions involving smooth muscle hypertonicity.

Table 2: Research Applications of Siguazodan Across Therapeutic Areas
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Therapeutic

Research Model Key Findings Reference
Area
Respiratory Guinea-pig Concentration-dependent relaxation (ECso = [5]
Diseases tracheal sheets 2.73 uM)
Respiratory Human airway Enhanced glucocorticoid-dependent gene [3]
Diseases epithelial cells expression in combination with PDE4 inhibitors
Oncology 766 cancer cell Selective cytotoxicity in PDE3A/SLFN12 high- [4]
lines expressing cells
Cardiovascular Platelet Inhibition of platelet activation (theoretical [4]
aggregation based on PDE3A role)
models

Experimental Protocols

Protocol 1: Tracheal Relaxation Assay

The tracheal relaxation assay measures the direct bronchodilatory effects of Siguazodan using isolated
tracheal tissue. This ex vivo protocol provides a robust system for investigating PDE3-mediated smooth

muscle relaxation without the complexity of in vivo models.

o Tissue Preparation: Sacrifice guinea pigs following approved ethical guidelines. Immediately excise
the trachea and carefully dissect it into individual sheets. Place the tissues in oxygenated (95% Oz, 5%
CO2) Krebs-Henseleit solution at 37°C with the following composition (mM): NaCl 118, KCl 4.7,
CaClz 2.5, KH2POa4 1.2, MgS0Oa4 1.2, NaHCOs3 25, and glucose 11.1 [5].

e Apparatus Setup: Mount each tracheal sheet under an optimal resting tension of 1.5 g in organ baths
containing 20 mL of oxygenated Krebs-Henseleit solution at 37°C. Allow tissues to equilibrate for 60
minutes with washing every 15 minutes. Connect tissues to force transducers connected to a data

acquisition system for continuous recording of isometric tension.
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e Pre-contraction: Induce sustained contraction by adding 0.1 pM carbachol to the organ bath. Allow

the contraction to stabilize for 20-30 minutes until a steady plateau is achieved [5].

e Concentration-Response Curve: Cumulatively add Siguazodan in half-log increments (typically
from 1 nM to 100 pM) once the previous concentration has reached a steady-state response. Allow 5-

10 minutes between additions depending on the response kinetics.

o Data Analysis: Express relaxation as percentage reversal of carbachol-induced tone. Calculate ECso
values using nonlinear regression of the concentration-response data. Compare with standard PDE

inhibitors (e.g., rolipram for PDE4) and combination therapies.

Protocol 2: Cancer Cell Cytotoxicity Assay

This protocol evaluates the selective cytotoxic effects of Siguazodan and related PDE3A modulators on

cancer cell lines, with particular focus on the correlation with PDE3A and SLFN12 expression.

e Cell Culture: Maintain cancer cell lines of interest (e.g., HeLa, A549, NCI-H1734) in appropriate
media supplemented with 10% fetal bovine serum at 37°C in a 5% CO2z atmosphere. Include cell lines

with varying PDE3A and SLFN12 expression levels to correlate with compound sensitivity [4].

e Compound Treatment: Prepare Siguazodan stock solutions in DMSO (e.g., 10 mM) and serially
dilute in culture medium to achieve final testing concentrations (typically from 1 nM to 100 pM).

Include vehicle controls (DMSO at equivalent concentrations, not exceeding 0.1%).

e Viability Assessment: Plate cells in 96-well plates at optimal density (2,000-5,000 cells/well
depending on growth rate). After 24 hours, treat with Siguazedan or vehicle for 72 hours. Assess
viability using ATP-based assays (e.g., CellTiter-Glo) according to manufacturer instructions. Include

caspase activation assays or PARP cleavage Western blots for apoptosis confirmation [4].

¢ Gene Expression Correlation: Parallel to cytotoxicity testing, quantify PDE3A and SLFN12 mRNA
expression in each cell line using RT-qPCR or examine protein levels by Western blotting. Correlate

expression levels with Siguazodan sensitivity (ECso values).

e Data Analysis: Normalize viability readings to vehicle-treated controls. Calculate ECso values using

four-parameter logistic curve fitting. Perform statistical analysis of correlation between
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PDE3A/SLFN12 expression and compound sensitivity using Pearson correlation coefficients.

Experiment Planning

Tissue Preparation Cell Culture
Guinea-pig tracheal sheets Maintain cancer cell lines
in oxygenated Krebs solution with varying PDE3A/SLFN12

' l

Apparatus Setup Compound Preparation
Mount under 1.5 g tension Siguazodan serial dilution
Equilibrate 60 min in culture medium

Pre-contraction Viability Assessment
Add 0.1 pM carbachol Treat cells for 72 hours
Stabilize 20-30 min Measure ATP content
Concentration-Response Gene Expression Analysis
Cumulative Siguazodan addition Quantify PDE3A/SLFN12
(1 nM - 100 pM) (mRNA or protein)
Data Analysis Data Correlation
Calculate ECso Relate expression levels
Compare with controls to sensitivity (ECso)

Click to download full resolution via product page

Diagram 2: Experimental Workflows for Siguazodan Research Applications. This diagram outlines the key
steps for conducting tracheal relaxation assays (left) and cancer cell cytotoxicity assays (right) with

Siguazodan.
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Safety and Regulatory Considerations

Hazard Identification and Safe Handling

Siguazodan is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: "Harmful if
swallowed" [1]. Additionally, it presents serious environmental hazards classified as Acute aquatic toxicity
(Category 1) and Chronic aquatic toxicity (Category 1) with hazard statement H410: "Very toxic to
aquatic life with long lasting effects" [1]. Researchers must implement appropriate safety measures when

working with this compound.

Personal protective equipment (PPE) requirements for handling Siguazodan include safety goggles with
side-shields, protective gloves, impervious clothing, and suitable respiratory protection when there is
potential for dust or aerosol formation [1]. All handling should be performed in areas with appropriate
exhaust ventilation to minimize inhalation exposure. Engineering controls should include accessible safety

showers and eye wash stations in the immediate work area.

Storage and Disposal

Siguazodan requires strict storage conditions to maintain stability and ensure safety. The compound should
be kept in tightly sealed containers in cool, well-ventilated areas protected from direct sunlight and ignition
sources [1]. Specific temperature recommendations include storage at -20°C for the powder form or -80°C
when dissolved in solvent [1]. These conditions help maintain the compound's stability during long-term

storage.

Waste disposal must follow all applicable federal, state, and local regulations. Aveid release to the
environment given the compound's high aquatic toxicity [1]. Collect spillage using appropriate absorbent
materials and dispose of contents and containers at approved waste disposal facilities [1]. Decontaminate

surfaces and equipment by scrubbing with alcohol after any potential exposure.

Table 3: Safety Profile and Handling Requirements for Siguazodan
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Aspect Specification Precautionary Measures
GHS Acute toxicity, oral (Category 4) Do not eat, drink or smoke when
Classification handling

Acute aquatic toxicity (Category 1) Avoid release to environment

Chronic aquatic toxicity (Category 1) Collect spillage for proper disposal
Hazard H302: Harmful if swallowed P264: Wash skin thoroughly after
Statements handling

H410: Very toxic to aquatic life P273: Avoid release to environment
First Aid Eye contact: Flush with water, call Remove contact lenses, ensure
Measures physician adequate flushing

Skin contact: Rinse thoroughly, remove Call physician if irritation persists

contaminated clothing

Ingestion: Do NOT induce vomiting, call Wash out mouth with water
physician
Storage -20°C (powder) or -80°C (in solvent) Keep container tightly sealed in well-
Conditions ventilated area

Conclusion and Research Perspectives

Siguazodan represents a versatile research tool for investigating PDE3-mediated physiological processes
and pathological mechanisms. Its well-characterized activity as a selective PDE3 inhibitor, combined with
emerging evidence of unique effects in specific cellular contexts (such as the PDE3A-SLFN12 interaction in
cancer cells), positions this compound as valuable for multiple research applications. The comprehensive

safety data and established experimental protocols facilitate its controlled use in laboratory settings.

Future research directions with Siguazedan include further elucidation of its potential anti-cancer effects
in defined molecular contexts, particularly in malignancies with high PDE3A and SLFN12 expression [4].

Additionally, the synergistic potential of Siguazodan with other PDE inhibitors (especially PDE4

© 2026 Smolecule. All rights reserved. 10/12 Tech Support


https://www.smolecule.com/products/s543181?utm_src=pdf-body
https://www.smolecule.com/products/s543181?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4718766/
https://www.smolecule.com/products/s543181?utm_src=pdf-body
https://www.smolecule.com/products/s543181?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

inhibitors) warrants further investigation in inflammatory disease models [3] [5]. The development of more
potent or selective analogs based on the Siguazedan chemical structure may yield improved research tools
and potential therapeutic candidates. As research continues, Siguazodan remains an important compound for

probing cAMP-mediated signaling and exploring novel therapeutic strategies across multiple disease areas.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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